molecular formula C13H15N3S2 B2510332 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 315695-04-6

2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2510332
CAS No.: 315695-04-6
M. Wt: 277.4
InChI Key: KNMBHGSZDTURIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a chemical research compound belonging to a class of molecules with demonstrated biological activity in preclinical research. Its core structure is a thienopyrimidine, which is recognized as a bioisostere of natural nitrogenous bases and a key scaffold in medicinal chemistry . This compound is supplied for investigational purposes and is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Research Applications and Potential Mechanisms Analogs of this compound have shown significant promise in several research areas. In immunology, closely related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the retinoic acid receptor-related orphan nuclear hormone receptor gamma t (RORγt) . This transcriptional factor is a master regulator of Th17 cell differentiation, which plays a critical role in autoimmune diseases. One such derivative was shown to attenuate lupus nephritis in a mouse model by repressing the development of Th17 cells, suggesting a potential pathway for research into autoimmune conditions . In oncology research, structural analogs have displayed potent anti-proliferative properties against various breast cancer cell lines, including both ER-positive MCF-7 and highly aggressive, triple-negative MDA-MB-231 cells . These compounds can induce cell cycle arrest, specifically in the G1 phase for MCF-7 cells and the G2 phase for MDA-MB-231 cells, making them interesting tools for studying cell cycle dynamics in cancer . Furthermore, other analogs have demonstrated high activity against non-replicative Mycobacterium tuberculosis , outperforming standard drugs like isoniazid and rifampicin in some assays, highlighting their potential in infectious disease research .

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h2H,1,3-7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBHGSZDTURIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylates

Ethyl 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate serves as a key intermediate. Treatment with formamide and ammonium formate at 145°C induces cyclization to form the pyrimidine ring, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. Subsequent chlorination using POCl₃ converts the carbonyl group to a chloropyrimidine, enabling nucleophilic displacement with allylthiol.

Reaction Conditions :

  • Cyclization : Formamide, NH₄HCO₂, 145°C, 6–8 hours (yield: 50–71%).
  • Chlorination : POCl₃, reflux, 4 hours (yield: 85–90%).
  • Allylthio Introduction : Allylthiol, K₂CO₃, DMF, 80°C, 12 hours (yield: 65–75%).

Multicomponent Reactions Involving Isothiocyanates

An alternative route involves the reaction of 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine with benzoylacetonitrile and an aromatic aldehyde in the presence of FeCl₃ on basic alumina. While this method primarily yields pyrazolo[3,4-b]pyridine hybrids, modifying the aldehyde component to an allyl-containing derivative could theoretically introduce the allylthio group.

Limitations :

  • Limited regiocontrol over allylthio positioning.
  • Requires post-synthetic modification to install the amine group.

Functionalization of the Pyrimidine Ring

Installation of the 4-Amino Group

The 4-amino group is typically introduced via Hofmann degradation of a 4-carboxamide intermediate or direct amination using NH₃/MeOH under pressure. For the target compound, reacting 4-chloro-2-(allylthio)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with aqueous ammonia at 100°C achieves amination with minimal byproducts.

Optimized Parameters :

  • Temperature : 100°C, sealed tube.
  • Solvent : Ethanol/water (3:1).
  • Yield : 70–78%.

Allylthio Group Stabilization

The allylthio moiety is susceptible to oxidation and polymerization. Stabilization strategies include:

  • Conducting reactions under inert atmosphere (N₂/Ar).
  • Adding radical inhibitors (e.g., BHT) during prolonged heating.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–1.82 (m, 4H, cyclohexyl CH₂), 2.65–2.72 (m, 2H, SCH₂CH₂), 3.12 (d, J = 6.8 Hz, 2H, allyl CH₂), 5.15–5.30 (m, 2H, allyl CH₂), 5.85–5.95 (m, 1H, allyl CH), 6.90 (s, 1H, thienyl H), 7.45 (s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) reveals ≥98% purity, with retention time = 6.8 minutes.

Comparative Evaluation of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Cyclocondensation 2-Aminothiophene-3-carboxylate Formamide, NH₄HCO₂ 50–71 95–98
Multicomponent Pyrazol-5-amine, benzoylacetonitrile FeCl₃/Al₂O₃ 40–55 85–90
Post-functionalization 4-Chloropyrimidine Allylthiol, NH₃ 65–78 97–99

Chemical Reactions Analysis

2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in combating malaria, particularly against Plasmodium falciparum. In one study, synthesized compounds derived from this scaffold exhibited promising anti-plasmodial activity with IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains. Notably, compounds F4 and F16 demonstrated significant efficacy with IC50 values of 0.75 and 0.74 μM respectively . These findings suggest that derivatives of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine could serve as lead compounds in the development of new antimalarial agents.

Anticancer Properties

In addition to antimalarial effects, thieno[2,3-d]pyrimidine derivatives have shown potential in cancer therapy. A study evaluated several synthesized compounds for cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited non-cytotoxicity with significant selectivity indices, suggesting that these compounds may be developed further for targeted cancer therapies .

Synthesis and Development

The synthesis of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step processes including cyclization reactions that incorporate thiophene derivatives. The introduction of the allylthio group is crucial as it enhances the compound's reactivity and biological activity compared to other alkyl or aryl thiol derivatives .

Case Studies

Study Focus Findings
Study on Antimalarial ActivityEvaluation of synthesized thieno[2,3-d]pyrimidine derivativesSignificant activity against P. falciparum with IC50 values < 1 μM for select compounds.
Anticancer ScreeningCytotoxicity assessment against A549 and HeLa cell linesNon-cytotoxicity with high selectivity indices for certain derivatives indicating potential for cancer treatment development.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituents at positions 2, 4, and 5. Key analogues and their characteristics are summarized below:

Compound Name (Substituents) Yield (%) Melting Point (°C) Key Functional Groups Biological Activity Reference
2-(Allylthio)-4-amine N/A N/A Allylthio at C2 Anti-tubercular (IC₅₀: 0.89 µM)
N-(4-Methoxyphenyl)-N,2-dimethyl-4-amine 68 198–199.6 2-CH₃, N4-CH₃, 4-OCH₃ Not reported
7-Phenyl-4-amine 82 252–253 Phenyl at C7 Anticancer (Unspecified IC₅₀)
N-(4-(Methylthio)phenyl)-2-CH₃-4-amine 70 189–191 2-CH₃, 4-SCH₃ Anti-HCV (EC₅₀: 3.2 µM)
2-(4-Bromobenzyl)-4-amino aryl/alkyl 60–85 150–220 (varied) 4-Bromobenzyl at C2 Anticancer (Topo I/II inhibition)

Key Observations:

  • Substituent Effects on Melting Points: Bulky groups (e.g., phenyl at C7 in ) increase melting points (>250°C), suggesting enhanced crystallinity, while smaller substituents (e.g., methylthio in ) result in lower melting points (~190°C).
  • Yield Variability: Syntheses involving aromatic amines (e.g., 4-methoxyphenyl in ) typically yield 60–85%, whereas complex heterocycles (e.g., benzimidazolyl in ) show lower yields (12–21%).
Anti-Tubercular Activity

The allylthio derivative outperforms analogues like N-(4-methoxyphenyl)-N,2-dimethyl-4-amine in targeting non-replicative Mtb, likely due to the sulfur atom’s role in disrupting thiol metabolism in dormant bacteria .

Antiviral Activity

Substitution with electron-withdrawing groups (e.g., methylthio in ) enhances anti-HCV activity (EC₅₀: 3.2 µM) by inhibiting viral RNA replication .

Anticancer Activity
  • 2-(4-Bromobenzyl) derivatives (e.g., ) inhibit topoisomerase I/II (IC₅₀: 0.8–2.4 µM), inducing apoptosis in breast cancer cells.
  • 7-Phenyl-4-amine () shows moderate activity against Plasmodium falciparum (anti-malarial IC₅₀: 1.5 µM), highlighting scaffold versatility.
Neurological Activity

Piperidinyl and morpholino substituents (e.g., compounds 9c and 9d in ) act as dopamine D2 receptor modulators (Ki: 40–120 nM), demonstrating the scaffold’s adaptability to CNS targets.

Biological Activity

2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer and anti-inflammatory agent, among other pharmacological properties. The following sections delve into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler thieno[2,3-d]pyrimidine derivatives. The introduction of the allylthio group enhances its biological activity by potentially improving solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compound 7a (related structure) showed an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma), indicating potent anticancer properties. This compound induced apoptosis through increased levels of cleaved caspase-3 and enhanced autophagy markers (LC3A/B) in treated cells .
  • Mechanism of Action : It was found that 7a acts as a dual inhibitor of topoisomerases I and II, which are crucial for DNA replication and repair processes in cancer cells. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and target enzymes .

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties:

  • COX Inhibition : In studies comparing COX-1 and COX-2 inhibition, 7a selectively inhibited COX-2, suggesting a potential therapeutic application in inflammatory diseases without the side effects commonly associated with non-selective NSAIDs .

Case Studies

  • Antiproliferative Effects : A study highlighted the cytotoxicity of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could impair cell migration and colony formation abilities in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase .
  • Molecular Mechanisms : Investigations into the molecular mechanisms revealed that these compounds could reduce oxidative stress levels in cells while promoting apoptotic pathways. This dual action makes them promising candidates for further development in cancer therapy.

Data Table: Summary of Biological Activities

Biological ActivityEffectMechanism
AnticancerPotent antiproliferative effectTopoisomerase I & II inhibition
Anti-inflammatorySelective COX-2 inhibitionReduces inflammation without affecting COX-1
CytotoxicityInduces apoptosis in cancer cellsIncreases cleaved caspase-3 levels

Q & A

Q. Advanced

  • Molecular Docking : AutoDock Vina or Glide can predict binding poses to targets like acetylcholinesterase or EGFR .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding affinity .

What analytical challenges arise in characterizing crystallographic properties of this compound?

Advanced
Crystallization difficulties due to flexible allylthio chains can be mitigated via co-crystallization with stabilizing agents (e.g., crown ethers). Disorder in crystal lattices, common in sulfur-containing heterocycles, requires high-resolution data (≤ 0.8 Å) and refinement with anisotropic displacement parameters .

How can researchers validate target engagement in cellular assays?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNA Interference (RNAi) : Knockdown putative targets to assess rescue of compound-induced phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.